2-Phenylbutyramide, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbutyramide, (+)- is a chiral compound belonging to the class of acetamides. It is characterized by the presence of a phenyl group attached to the butyramide structure. This compound is known for its pharmacological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylbutyramide, (+)- can be synthesized through several methods. One common method involves the reaction of 2-phenylbutyric acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of 2-Phenylbutyramide, (+)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylbutyramide, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of 2-phenylbutyric acid.
Reduction: Formation of 2-phenylbutylamine.
Substitution: Formation of various substituted phenylbutyramides.
Wissenschaftliche Forschungsanwendungen
2-Phenylbutyramide, (+)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, including anticonvulsant and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Phenylbutyramide, (+)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Phenylbutyramide, (+)- can be compared with other similar compounds, such as:
2-Phenylpropionamide: Similar in structure but differs in the length of the carbon chain.
N-carbamoyl-2-phenylbutyramide: Exhibits different solubility and hydrogen bonding properties
Uniqueness: 2-Phenylbutyramide, (+)- is unique due to its specific chiral configuration and the resulting pharmacological activities. Its distinct molecular structure allows for unique interactions with biological targets, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
13490-76-1 |
---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(2S)-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)/t9-/m0/s1 |
InChI-Schlüssel |
UNFGQCCHVMMMRF-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.